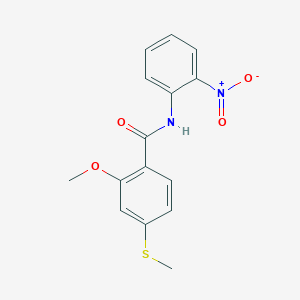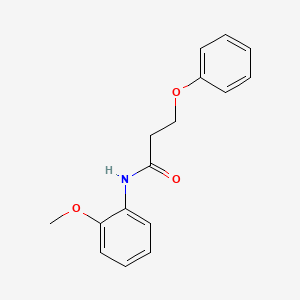![molecular formula C17H19NOS B4406011 N-[4-(ethylthio)phenyl]-3-phenylpropanamide](/img/structure/B4406011.png)
N-[4-(ethylthio)phenyl]-3-phenylpropanamide
描述
N-[4-(ethylthio)phenyl]-3-phenylpropanamide, commonly known as ETPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ETPP is a member of the phenylpropanoid family, which is a group of natural and synthetic compounds that possess a wide range of biological activities. In
作用机制
The mechanism of action of ETPP is not fully understood, but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. ETPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ETPP has been shown to modulate the activity of proteins involved in the regulation of oxidative stress, which is implicated in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
ETPP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ETPP inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In animal studies, ETPP has been shown to reduce inflammation, oxidative stress, and neurodegeneration.
实验室实验的优点和局限性
One of the major advantages of ETPP is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug discovery and development. However, ETPP has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, the toxicity of ETPP has not been fully evaluated, which could limit its potential clinical applications.
未来方向
Several future directions for research on ETPP can be identified. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of ETPP. Additionally, further studies are needed to evaluate the toxicity and safety of ETPP in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of ETPP. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, the potential of ETPP as a diagnostic tool for cancer and other diseases should also be explored.
科学研究应用
ETPP has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make ETPP a promising candidate for drug discovery and development. Several studies have investigated the potential of ETPP as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(4-ethylsulfanylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWXCHLMIVVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[5-(4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4405937.png)
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405950.png)

![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4405966.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4405988.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)
![4-[(ethylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4405998.png)

![4-(allyloxy)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylbenzamide](/img/structure/B4406018.png)
![1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4406025.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane](/img/structure/B4406031.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)
